

# Basroparib: A Technical Guide to its Molecular Structure, Chemical Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

**Basroparib** (formerly STP1002) is an orally bioavailable, selective small-molecule inhibitor of the tankyrase enzymes, TNKS1 and TNKS2, which are key components of the canonical Wnt/β-catenin signaling pathway.[1][2] Dysregulation of this pathway is a critical driver in the pathogenesis of various cancers, most notably colorectal cancer (CRC) with mutations in the Adenomatous Polyposis Coli (APC) gene.[3][4] This technical guide provides an in-depth overview of the molecular structure, chemical properties, mechanism of action, and preclinical and clinical data on **Basroparib**, intended for professionals in the field of cancer research and drug development.

### **Molecular Structure and Chemical Properties**

**Basroparib** is a complex heterocyclic molecule with the systematic IUPAC name 5-[4-[2,6-difluoro-4-(2-methoxyethoxy)phenyl]piperazin-1-yl]-3-methyl-6H-1,2,3-triazolo[4,5-d]pyrimidin-7-one.[1] Its chemical and physical properties are summarized in the table below.



| Property          | Value                                                                                                         | Reference |
|-------------------|---------------------------------------------------------------------------------------------------------------|-----------|
| IUPAC Name        | 5-[4-[2,6-difluoro-4-(2-methoxyethoxy)phenyl]piperazin-1-yl]-3-methyl-6H-1,2,3-triazolo[4,5-d]pyrimidin-7-one | [1]       |
| Molecular Formula | C18H21F2N7O3                                                                                                  | [1]       |
| Molecular Weight  | 421.4 g/mol                                                                                                   | [1]       |
| SMILES            | CN1C2=C(C(=O)NC(=N2)N3C<br>CN(CC3)C4=C(C=C(C=C4F)O<br>CCOC)F)N=N1                                             | [1]       |
| CAS Number        | 1858179-75-5                                                                                                  | [1]       |

# Mechanism of Action: Targeting the Wnt/β-catenin Signaling Pathway

**Basroparib** exerts its anti-neoplastic effects by selectively inhibiting the enzymatic activity of tankyrase 1 (TNKS1) and tankyrase 2 (TNKS2).[2] These enzymes are members of the poly (ADP-ribose) polymerase (PARP) family and play a crucial role in the degradation of Axin, a key component of the  $\beta$ -catenin destruction complex.[3][4]

In cancers with a hyperactive Wnt/ $\beta$ -catenin pathway, often due to APC mutations, the destruction complex is unable to effectively target  $\beta$ -catenin for proteasomal degradation.[4] This leads to the accumulation of  $\beta$ -catenin in the cytoplasm and its subsequent translocation to the nucleus, where it activates the transcription of oncogenes.

By inhibiting tankyrases, **Basroparib** stabilizes Axin levels, thereby promoting the assembly and activity of the  $\beta$ -catenin destruction complex.[2] This leads to increased phosphorylation and subsequent degradation of  $\beta$ -catenin, ultimately downregulating Wnt/ $\beta$ -catenin signaling and inhibiting the proliferation of cancer cells.[2]





Click to download full resolution via product page

**Caption:** Mechanism of Action of **Basroparib** in the Wnt/β-catenin Signaling Pathway.

# Preclinical Data In Vitro Efficacy

**Basroparib** has demonstrated potent and selective inhibition of tankyrase enzymes in biochemical assays.



| Target | IC50 (nM) | Reference |
|--------|-----------|-----------|
| TNKS1  | 5.8       | [4]       |
| TNKS2  | 3.2       | [4]       |

In cell-based assays, **Basroparib** effectively inhibited the growth of APC-mutant colorectal cancer cell lines by stabilizing Axin and antagonizing the Wnt/β-catenin pathway.[2]

#### **In Vivo Efficacy**

In xenograft models using APC-mutant colorectal cancer cell lines, orally administered **Basroparib** resulted in significant, dose-dependent tumor growth inhibition of up to 64%.[4] The anti-tumor efficacy was also confirmed in patient-derived xenograft (PDX) models of APC-mutant colorectal cancer.[2] Notably, **Basroparib** did not exhibit the on-target gastrointestinal toxicity that has been observed with other tankyrase inhibitors.[2]

#### **Preclinical Pharmacokinetics**

Pharmacokinetic studies in rats and dogs indicated that **Basroparib** has a favorable profile for once-daily oral administration.[2]

## Clinical Data: Phase 1 Trial (NCT04505839)

A first-in-human, open-label, multicenter, dose-escalation Phase 1 clinical trial was conducted to evaluate the safety, tolerability, and pharmacokinetics of **Basroparib** in patients with advanced-stage solid tumors.[3][5]

## **Study Design and Patient Population**



| Parameter          | Description                                                                          | Reference |
|--------------------|--------------------------------------------------------------------------------------|-----------|
| Study Design       | "3+3" Dose Escalation                                                                | [5]       |
| Dosing Regimen     | Orally, once daily for 21 days,<br>followed by a 7-day rest period<br>(28-day cycle) | [5]       |
| Dose Levels        | 30 mg to 360 mg                                                                      | [5]       |
| Patient Population | 25 patients with advanced-<br>stage solid tumors (23 with<br>colorectal cancer)      | [5]       |

#### **Safety and Tolerability**

**Basroparib** was generally well-tolerated. No dose-limiting toxicities were observed, and the most common treatment-related adverse events were mild to moderate fatigue and nausea.[5] The maximum tolerated dose (MTD) and recommended Phase 2 dose (RP2D) was determined to be 360 mg once daily.[5]

#### **Pharmacokinetics**

The pharmacokinetic profile of **Basroparib** showed that drug exposure increased with dose, but in a less than proportional manner.[5]

### **Preliminary Efficacy**

Among the 17 evaluable patients, 4 (23.5%) achieved stable disease.[5]

# Experimental Protocols In Vivo Xenograft Tumor Model





Click to download full resolution via product page

**Caption:** Workflow for a preclinical xenograft study of **Basroparib**.



A detailed protocol for establishing and utilizing a colorectal cancer xenograft model is as follows:

- Cell Culture: APC-mutant human colorectal cancer cell lines (e.g., SW480, HCT-116) are cultured in appropriate media and conditions.
- Cell Preparation: Cells are harvested, washed, and resuspended in a suitable vehicle (e.g., PBS or Matrigel) at a concentration of approximately 1-5 x  $10^6$  cells per  $100-200 \mu L$ .
- Animal Model: Female athymic nude mice (6-8 weeks old) are used.
- Tumor Implantation: The cell suspension is injected subcutaneously into the flank of each mouse.
- Tumor Growth Monitoring: Tumor growth is monitored regularly by measuring the length and width of the tumor with calipers. Tumor volume is calculated using the formula: (Length x Width²) / 2.
- Randomization: Once tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into treatment and control groups.
- Drug Administration: Basroparib is administered orally, typically once daily, at various dose levels. The control group receives the vehicle.
- Efficacy Assessment: Tumor volumes and body weights are measured throughout the study. The primary endpoint is typically tumor growth inhibition.
- Pharmacodynamic and Histological Analysis: At the end of the study, tumors and other tissues can be collected for analysis of biomarkers (e.g., Axin, β-catenin) by Western blot or immunohistochemistry.

### **Western Blot Analysis of Wnt Pathway Proteins**

- Protein Extraction: Tumor tissue or cell pellets are lysed in RIPA buffer containing protease and phosphatase inhibitors.
- Protein Quantification: Protein concentration is determined using a BCA assay.



- SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfatepolyacrylamide gel electrophoresis.
- Protein Transfer: Proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
- Blocking: The membrane is blocked with a solution of non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
- Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for Axin, β-catenin, or other proteins of interest.
- Secondary Antibody Incubation: The membrane is washed with TBST and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
- Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

#### Immunohistochemistry (IHC) for Axin and β-catenin

- Tissue Preparation: Formalin-fixed, paraffin-embedded tumor sections are deparaffinized and rehydrated.
- Antigen Retrieval: Heat-induced epitope retrieval is performed using a citrate buffer.
- Blocking: Endogenous peroxidase activity is blocked with hydrogen peroxide, and nonspecific binding is blocked with a serum-based blocking solution.
- Primary Antibody Incubation: Sections are incubated with primary antibodies against Axin or β-catenin.
- Secondary Antibody and Detection: A biotinylated secondary antibody and a streptavidin-HRP complex are used, followed by visualization with a chromogen such as diaminobenzidine (DAB).
- Counterstaining and Mounting: Sections are counterstained with hematoxylin, dehydrated, and mounted.



 Microscopic Analysis: The staining intensity and localization of the target proteins are evaluated under a microscope.

#### Conclusion

**Basroparib** is a promising, orally active, and selective tankyrase inhibitor with a well-defined mechanism of action targeting the Wnt/ $\beta$ -catenin signaling pathway. Preclinical studies have demonstrated its potent anti-tumor activity in relevant cancer models with a favorable safety profile. The results from the Phase 1 clinical trial have shown that **Basroparib** is safe and well-tolerated in patients with advanced solid tumors, with preliminary signs of clinical activity. Further clinical development of **Basroparib**, particularly in patients with APC-mutant colorectal cancer, is warranted.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. researchgate.net [researchgate.net]
- 2. Tankyrase-selective inhibitor STP1002 shows preclinical antitumour efficacy without ontarget toxicity in the gastrointestinal tract PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. A First-In-Human Dose-Escalation Phase I Study of Basroparib, a Tankyrase Inhibitor, in Patients with Advanced-Stage Solid Tumors PMC [pmc.ncbi.nlm.nih.gov]
- 5. A First-In-Human Dose-Escalation Phase I Study of Basroparib, a Tankyrase Inhibitor, in Patients with Advanced-Stage Solid Tumors PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Basroparib: A Technical Guide to its Molecular Structure, Chemical Properties, and Therapeutic Potential]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12391291#molecular-structure-and-chemical-properties-of-basroparib]

#### **Disclaimer & Data Validity:**



The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com